molecular formula C9H9NO3 B177059 3-(4-Aminophenyl)-2-oxopropanoic acid CAS No. 16921-36-1

3-(4-Aminophenyl)-2-oxopropanoic acid

Cat. No.: B177059
CAS No.: 16921-36-1
M. Wt: 179.17 g/mol
InChI Key: HWDZIRSKXFAMFU-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of phenylalanine, where the amino group is para-substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-nitrophenylalanine.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The resulting 4-aminophenylalanine is then oxidized to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the carbonyl group can participate in nucleophilic attacks. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but without the para-substituted amino group.

    4-Aminophenylalanine: Similar structure but lacks the carbonyl group at the alpha position.

    3-(4-Nitrophenyl)-2-oxopropanoic acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness

3-(4-Aminophenyl)-2-oxopropanoic acid is unique due to the presence of both an amino group and a carbonyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(4-aminophenyl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDZIRSKXFAMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168679
Record name 4-Aminophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16921-36-1
Record name 4-Amino-α-oxobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16921-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenylpyruvic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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